2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid
Description
This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,4-c]morpholin core with a 3-oxo functional group and a butanoic acid side chain. The butanoic acid substituent may improve solubility and pharmacokinetic profiles compared to shorter-chain analogs .
Properties
CAS No. |
1384428-26-5 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-6(8(13)14)12-9(15)11-3-4-16-5-7(11)10-12/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
KJWHWMSTYSRERU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves multiple steps, typically starting with the formation of the triazole ring followed by the introduction of the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to optimize the synthesis process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the triazolo-fused heterocyclic core but differ in ring size, substituents, or side chains. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Ring System Influence: The morpholin-triazolo core in the target compound likely enhances water solubility compared to pyridine- or azepin-based analogs due to the oxygen atom in the morpholin ring .
Side Chain Effects: The butanoic acid chain in the target compound may offer better metabolic stability and binding affinity than the shorter acetic acid chains in analogs . This aligns with trends observed in NSAID design, where longer carboxylate chains improve target engagement .
In contrast, quinoline-pyrazoline derivatives (e.g., Compound 24 ) achieve high yields (>85%) via optimized procedures, suggesting that the target compound’s synthesis could benefit from similar methodologies.
Bioactivity Hypotheses: The bromophenyl-substituted quinoline-pyrazoline compounds (e.g., ) demonstrate potent enzyme inhibition, implying that the target compound’s triazolo-morpholin core might similarly interact with protease or kinase targets.
Biological Activity
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Chemical Formula : C9H13N3O4
- Molecular Weight : 227.22 g/mol
- CAS Number : 1384431-03-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, it exhibits potential as an anti-cancer agent and has shown promise in other therapeutic areas.
Anti-Cancer Activity
Research indicates that derivatives of triazole compounds often exhibit significant anti-cancer properties. For instance:
- A study demonstrated that triazole derivatives can inhibit tumor growth in various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity .
- The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor proliferation and survival.
The specific mechanisms through which this compound exerts its effects may include:
- Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial for cancer cell signaling .
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest in the G1 phase, leading to reduced cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological effects of triazole derivatives:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various triazolo derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance anti-tumor activity significantly.
- The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI staining assays .
- In Vivo Studies :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| Anti-Cancer | MCF-7 | 0.15 ± 0.08 | Induction of apoptosis |
| Anti-Cancer | HeLa | 2.85 ± 0.74 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
